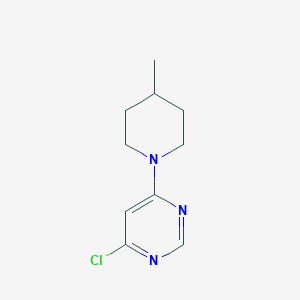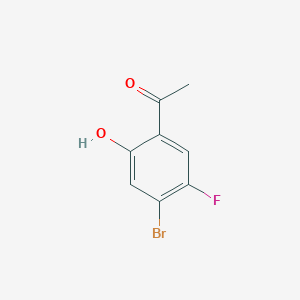
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine
Descripción general
Descripción
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, also known as MTFI, is an indazole-derived compound that has been studied for its potential applications in a variety of scientific areas. It is a trifluoromethylated indazole derivative with a methyl substituent at the 1-position. The compound has been studied for its potential uses in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine and its derivatives have been studied for their crystal structures. X-ray crystallography has been used to determine the structures of various NH-indazoles, including those with trifluoromethyl groups. These studies help in understanding the supramolecular interactions, such as hydrogen bonds and aromatic interactions, which influence the behavior and properties of these compounds (Teichert et al., 2007).
Antitumor Activity
Several studies have focused on the synthesis of indazole derivatives and evaluated their antitumor activities. Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory effects against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ji et al., 2018).
Synthesis Methods
Research has been conducted on metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, leading to the synthesis of various 1H-indazoles. These methods contribute to the development of efficient and eco-friendly synthesis routes for indazole compounds (Counceller et al., 2012).
Photophysical Properties
The photophysical properties of indazole derivatives have been explored. For instance, studies on fully substituted 1H-1,2,4-triazol-3-amines have shed light on their potential applications in fields such as organic chemistry, medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).
Antimicrobial Activity
Several indazole derivatives have been synthesized and tested for their antimicrobial activities. Studies have shown that certain indazole compounds exhibit significant antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial agents (Bhat et al., 2016).
Propiedades
IUPAC Name |
1-methyl-6-(trifluoromethyl)indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIWZOIJCGXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)


![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)






![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)

